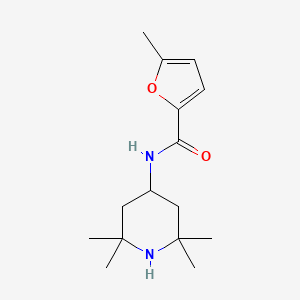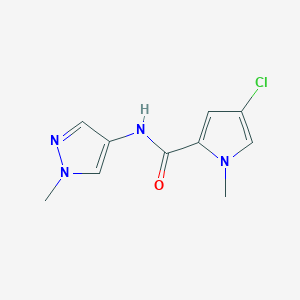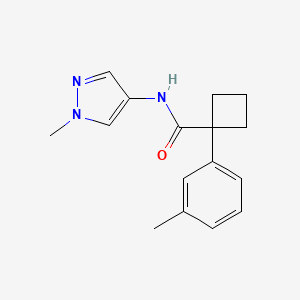
N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide, also known as MBT, is a chemical compound that has been of great interest to researchers in the field of medicinal chemistry. It is a heterocyclic compound that contains a pyrazole ring and a benzothiophene ring, which are both known to have biological activity. MBT has been found to have potential applications in the treatment of a variety of diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The exact mechanism of action of N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide is not yet fully understood. However, it is believed that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in disease processes. For example, studies have shown that this compound may inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-proliferative and anti-inflammatory effects, studies have shown that this compound may also have antioxidant properties. It has also been found to have a protective effect on neurons, and may be effective in preventing the degeneration of nerve cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide in laboratory experiments is that it is a relatively simple compound to synthesize, and can be produced in large quantities. Additionally, this compound has been found to have low toxicity, which makes it a safe compound to use in in vitro and in vivo experiments. However, one limitation of using this compound in laboratory experiments is that its exact mechanism of action is not yet fully understood, which can make it difficult to design experiments that target specific pathways or enzymes.
Orientations Futures
There are a number of potential future directions for research on N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide. One area of interest is the use of this compound as a cancer treatment. Further studies are needed to determine the optimal dosage and administration schedule for this compound, as well as its efficacy in combination with other cancer treatments. Other potential future directions for research include investigating the use of this compound as an anti-inflammatory agent, and exploring its potential as a treatment for neurological disorders such as Alzheimer's disease.
Méthodes De Synthèse
The synthesis of N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide is a multi-step process that involves the reaction of several different chemical reagents. One common method of synthesizing this compound involves the reaction of 1-benzothiophene-3-carboxylic acid with 1-methyl-4-pyrazolecarboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired product.
Applications De Recherche Scientifique
N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications. One area of research that has received particular attention is the use of this compound as a cancer treatment. Studies have shown that this compound has anti-proliferative effects on cancer cells, and may be effective in inhibiting tumor growth. Other research has focused on the potential use of this compound as an anti-inflammatory agent, as well as its potential as a treatment for neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-16-7-9(6-14-16)15-13(17)11-8-18-12-5-3-2-4-10(11)12/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTHTWLQTPKXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)





![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)




![3'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7539758.png)
![4-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539763.png)